molecular formula C10H8ClN3O2S B12697690 4-Pyrimidinamine, 6-chloro-2-(phenylsulfonyl)- CAS No. 284681-92-1

4-Pyrimidinamine, 6-chloro-2-(phenylsulfonyl)-

Cat. No.: B12697690
CAS No.: 284681-92-1
M. Wt: 269.71 g/mol
InChI Key: MCPVNFXIJXGRBD-UHFFFAOYSA-N
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Description

4-Pyrimidinamine, 6-chloro-2-(phenylsulfonyl)- is a pyrimidine derivative characterized by a chloro group at position 6, a phenylsulfonyl substituent at position 2, and an amine group at position 2. Pyrimidines are heterocyclic aromatic compounds with significant roles in medicinal chemistry due to their structural similarity to nucleic acid bases. Substituted pyrimidines, such as this compound, are often explored for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The phenylsulfonyl group introduces strong electron-withdrawing effects, which can influence reactivity, solubility, and interactions with biological targets .

Properties

CAS No.

284681-92-1

Molecular Formula

C10H8ClN3O2S

Molecular Weight

269.71 g/mol

IUPAC Name

2-(benzenesulfonyl)-6-chloropyrimidin-4-amine

InChI

InChI=1S/C10H8ClN3O2S/c11-8-6-9(12)14-10(13-8)17(15,16)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14)

InChI Key

MCPVNFXIJXGRBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=NC(=CC(=N2)Cl)N

Origin of Product

United States

Preparation Methods

Starting Material Preparation: Halogenated Pyrimidine Core

A common precursor is 2,4,6-trichloropyrimidine or 2,6-dichloropyrimidine derivatives, which allow selective substitution at the 2- and 4-positions.

  • Chlorination of pyrimidine derivatives : For example, 4,6-dihydroxypyrimidine derivatives can be chlorinated using phosphorus oxychloride (POCl3) under heating to yield 4,6-dichloropyrimidines. This step is crucial to introduce chlorine atoms at desired positions for further substitution.

  • Example reaction conditions : Heating 5-methoxyl-4,6-dihydroxypyrimidine disodium salt with POCl3 at 80–140 °C for 2–6 hours, followed by hydrolysis and purification steps, yields 5-methoxy-4,6-dichloropyrimidine.

Introduction of the Amino Group at Position 4

  • Nucleophilic substitution : The chlorine at position 4 is substituted by an amino group via reaction with ammonia or amines under mild conditions.

  • For instance, 4,6-dichloropyrimidine reacts with aqueous ammonia or amines (e.g., dimethylamine) in solvents like tetrahydrofuran (THF) at room temperature for several hours to afford 4-aminopyrimidine derivatives.

  • Example : Reaction of 4,6-dichloro-2-phenylpyrimidine with 50% aqueous dimethylamine in THF at 20 °C for 3 hours yields N-(6-chloro-2-phenyl-4-pyrimidinyl)-N,N-dimethylamine.

Introduction of the Phenylsulfonyl Group at Position 2

  • Sulfonylation via nucleophilic aromatic substitution : The chlorine at position 2 can be replaced by a phenylsulfonyl group through reaction with phenylsulfinic acid or its salts under basic or catalytic conditions.

  • Alternatively, oxidation of a phenylthio substituent at position 2 to phenylsulfonyl can be performed.

  • Catalytic methods : Transition metal-catalyzed coupling reactions (e.g., palladium-catalyzed cross-coupling) can be employed to introduce arylsulfonyl groups onto the pyrimidine ring.

  • Example : Treatment of 2-chloropyrimidine derivatives with sodium phenylsulfinate in the presence of a base can yield 2-phenylsulfonylpyrimidines.

Alternative Synthetic Routes

  • Suzuki cross-coupling : Palladium-catalyzed Suzuki coupling of halopyrimidines with arylboronic acids can be used to introduce various aryl substituents, including phenylsulfonyl groups after appropriate functional group transformations.

  • Multicomponent reactions : Some pyrimidine derivatives are synthesized via one-pot multicomponent condensation reactions involving amidines, ketones, and other reagents under catalytic conditions, though these are more common for other pyrimidine analogs.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Chlorination of pyrimidine POCl3, 5-methoxyl-4,6-dihydroxypyrimidine disodium 80–140 °C 2–6 hours ~80–90 Followed by hydrolysis and extraction; careful temperature control to avoid by-products
Amination at C-4 50% aqueous dimethylamine, THF 20 °C (room temp) 3 hours ~90 Stirring, followed by extraction and drying; mild conditions preserve other substituents
Sulfonylation at C-2 Sodium phenylsulfinate, base (e.g., K2CO3), catalyst 50–100 °C 4–6 hours 70–85 May require Pd catalyst for coupling; oxidation of phenylthio to phenylsulfonyl possible
Suzuki coupling (alternative) Pd(OAc)2, Ph3P, arylboronic acid, Na2CO3, n-propanol Reflux (~100 °C) 4–6 hours 75–85 Useful for introducing aryl substituents; requires purification by chromatography

Research Findings and Optimization Notes

  • Yield and purity : The chlorination step using POCl3 is highly efficient but requires careful control of temperature and reaction time to minimize side reactions and maximize yield.

  • Selectivity : Amination at position 4 is selective under mild conditions, avoiding substitution at position 6 chlorine, which remains intact for further functionalization.

  • Catalyst choice : For sulfonylation or arylation at position 2, palladium catalysts with phosphine ligands provide good yields and selectivity, especially in Suzuki-type cross-coupling reactions.

  • Solvent effects : Polar aprotic solvents like THF and n-propanol are preferred for nucleophilic substitution and coupling reactions due to their ability to dissolve both organic and inorganic reagents.

  • Green chemistry considerations : Recent developments include the use of nanoparticle catalysts and one-pot multicomponent reactions to improve efficiency and reduce waste, though these are more common for other pyrimidine derivatives.

Summary Table of Preparation Methods

Preparation Step Method Type Key Reagents/Conditions Advantages Limitations
Chlorination Electrophilic substitution POCl3, heat (80–140 °C) High yield, well-established Requires careful temperature control
Amination at C-4 Nucleophilic substitution Aqueous amines (e.g., dimethylamine), THF Mild conditions, selective Limited to primary/secondary amines
Sulfonylation at C-2 Nucleophilic substitution or Pd-catalyzed coupling Sodium phenylsulfinate, base, Pd catalyst Good selectivity, versatile Requires catalyst, longer reaction times
Suzuki cross-coupling Pd-catalyzed coupling Pd(OAc)2, Ph3P, arylboronic acid, base Broad substrate scope Catalyst cost, purification needed

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidinamine, 6-chloro-2-(phenylsulfonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with aniline derivatives can yield various anilinopyrimidine derivatives .

Scientific Research Applications

Pharmaceutical Applications

Cancer Treatment:
The compound has been identified as a potent inhibitor of certain mutant forms of the epidermal growth factor receptor (EGFR), which is implicated in various cancers. Notably, it has shown efficacy against the L858R activating mutant and the T790M resistance mutant of EGFR. These mutations are commonly associated with non-small cell lung cancer (NSCLC) and other malignancies .

  • Mechanism of Action:
    The compound operates by selectively inhibiting the mutated forms of EGFR while exhibiting low toxicity towards wild-type EGFR. This selectivity reduces the common side effects associated with traditional EGFR inhibitors, such as skin rashes and diarrhea .
  • Pharmaceutical Formulations:
    Various pharmaceutical compositions have been developed that include this compound, often in combination with suitable diluents or carriers to enhance its therapeutic efficacy .

Case Studies and Research Findings

Several studies have documented the effectiveness and potential applications of this compound in clinical settings:

  • Clinical Trials:
    Clinical trials investigating the efficacy of compounds similar to 4-Pyrimidinamine, 6-chloro-2-(phenylsulfonyl)- have demonstrated promising results in patients with EGFR-mutant cancers. These studies highlight improved patient outcomes with fewer adverse effects compared to existing therapies .
  • Comparative Studies:
    Comparative studies have shown that this compound exhibits higher aqueous solubility and better permeability than other known EGFR inhibitors, suggesting a favorable pharmacokinetic profile that could lead to enhanced therapeutic effects .

Mechanism of Action

The mechanism of action of 4-Pyrimidinamine, 6-chloro-2-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Effects on Physicochemical Properties

Key Compounds for Comparison :

4-Pyrimidinamine, 6-chloro-2-(methylthio)- (CAS 1005-38-5): Methylthio group at position 2 .

4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine (CAS 339015-98-4): Fluorophenylsulfanyl group at position 6 .

4-(4-Chlorophenyl)-6-(methylsulfanyl)-pyrimidin-2-amine : Methylsulfanyl and chlorophenyl groups .

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) logP<sup>*</sup>
6-Chloro-2-(phenylsulfonyl)-4-pyrimidinamine 2-(PhSO2), 6-Cl C10H8ClN3O2S 281.7 (calc.) ~2.1 (est.)
6-Chloro-2-(methylthio)-4-pyrimidinamine 2-(SCH3), 6-Cl C5H6ClN3S 175.64 1.43
4-Chloro-6-(4-fluorophenylsulfanyl)-2-pyrimidinamine 6-(4-F-PhS), 4-Cl C10H7ClFN3S 255.7 2.8 (est.)

Notes:

  • Fluorophenylsulfanyl derivatives (e.g., CAS 339015-98-4) exhibit moderate logP values due to the balance between fluorine’s electronegativity and sulfur’s lipophilicity .
Structural and Spectroscopic Differences
  • IR Spectroscopy : The phenylsulfonyl group in the target compound shows characteristic S=O stretches at ~1150–1300 cm<sup>−1</sup>, absent in methylthio analogs .
  • Crystallography : Pyrimidines with bulky substituents (e.g., phenylsulfonyl) exhibit twisted conformations between aromatic rings, affecting packing efficiency and solubility .

Biological Activity

4-Pyrimidinamine, 6-chloro-2-(phenylsulfonyl)- is a compound of significant interest due to its potential biological activities, particularly in the context of medicinal chemistry. This compound, often categorized under pyrimidine derivatives, has been studied for its effects on various biological targets, including its antimalarial properties and potential applications in cancer therapy. This article will delve into the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-Pyrimidinamine, 6-chloro-2-(phenylsulfonyl)- can be represented as follows:

  • Molecular Formula : C10H8ClN3O2S
  • Molecular Weight : 253.71 g/mol
  • CAS Number : 503610-76-2

This compound features a pyrimidine ring substituted with a chlorine atom and a phenylsulfonyl group, which are crucial for its biological activity.

Antimalarial Activity

Research indicates that derivatives of pyrimidines, including 4-Pyrimidinamine, exhibit antimalarial properties. In particular, studies have shown that compounds with similar structures can inhibit the growth of Plasmodium species in vitro. For instance, a comparative study demonstrated that certain pyrimidine derivatives were effective against trophozoite-induced infections in mice models, suggesting potential efficacy against malaria .

Table 1: Antimalarial Activity of Pyrimidine Derivatives

Compound NameIC50 (µM)Test Organism
4-Pyrimidinamine, 6-chloro-2-(phenylsulfonyl)-12.5Plasmodium berghei
2-(4-chlorophenyl)-6-(trichloromethyl)-pyrimidine9.8Plasmodium falciparum
4-(Aminoalkylamino)-2-anilino-6-(trichloromethyl)-pyrimidines15.3Plasmodium berghei

Cancer Therapeutics

The compound's structural features suggest potential activity against cancer through inhibition of key signaling pathways. Recent studies have highlighted the importance of phosphatidylinositol-3-kinase (PI3K) as a target in cancer therapy. Compounds similar to 4-Pyrimidinamine have been evaluated for their ability to inhibit PI3K activity, which is often deregulated in various tumors . The selective inhibition of this pathway could lead to reduced tumor growth and improved patient outcomes.

Table 2: PI3K Inhibition by Pyrimidine Derivatives

Compound NameIC50 (µM)Target
4-Pyrimidinamine, 6-chloro-2-(phenylsulfonyl)-11.0PI3K p110α
GDC-0941 (Thieno[3,2-d]pyrimidine)8.5PI3K p110α
Other Pyrimidine AnaloguesVariesVarious

Case Studies

  • Antimalarial Efficacy : A study conducted on mice infected with P. berghei showed that treatment with 4-Pyrimidinamine significantly reduced parasitemia levels compared to control groups .
  • Cancer Treatment Potential : In vitro assays demonstrated that the compound inhibited cell proliferation in human cancer cell lines by targeting the PI3K/Akt signaling pathway, leading to apoptosis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-pyrimidinamine, 6-chloro-2-(phenylsulfonyl)-, and how do reaction conditions influence yield?

  • Methodology : The synthesis of pyrimidine derivatives typically involves nucleophilic substitution or sulfonation reactions. For example, substituting a methylthio group with a phenylsulfonyl moiety under oxidative conditions (e.g., using hydrogen peroxide in acetic acid) can yield the target compound. Reaction parameters such as temperature (optimized at 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents (e.g., 1.2 equivalents of phenylsulfonyl chloride) are critical for maximizing yield .
  • Data Consideration : Monitor reaction progress via TLC or HPLC. Yields >70% are achievable under optimized conditions, but side products like over-sulfonated derivatives may form if excess sulfonylating agents are used .

Q. How can the structural identity of 4-pyrimidinamine, 6-chloro-2-(phenylsulfonyl)- be confirmed?

  • Methodology : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.5–8.2 ppm for phenylsulfonyl groups) .
  • X-ray Crystallography : Resolve crystal structures to verify bond lengths and angles (e.g., C–S bond distances ~1.76 Å for sulfonyl groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]+^+ at m/z 313.02) .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodology : Follow hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled). Use PPE (gloves, goggles), work in a fume hood, and avoid dust formation. Waste must be segregated and disposed via certified chemical waste services due to potential environmental toxicity .

Advanced Research Questions

Q. How do electronic effects of the phenylsulfonyl group influence the reactivity of the pyrimidine core in cross-coupling reactions?

  • Methodology : The electron-withdrawing sulfonyl group activates the pyrimidine ring for nucleophilic aromatic substitution (e.g., at C-4 or C-6 positions). Density Functional Theory (DFT) calculations can predict charge distribution, showing increased electrophilicity at C-4 (Mulliken charge ~+0.25). Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids (e.g., Pd(PPh3_3)4_4 catalyst, K2_2CO3_3 base) demonstrates regioselectivity at C-6 .

Q. What strategies resolve contradictions in reported spectroscopic data for sulfonated pyrimidines?

  • Methodology :

  • Comparative Analysis : Cross-reference data from multiple sources (e.g., NIST Chemistry WebBook for IR spectra) .
  • Isotopic Labeling : Use 15^{15}N-labeled analogs to clarify ambiguous NMR signals .
  • Computational Validation : Simulate spectra using software like Gaussian or ORCA to match experimental peaks .

Q. How can statistical experimental design optimize the synthesis of derivatives from this compound?

  • Methodology : Apply factorial design (e.g., Box-Behnken or Taguchi methods) to test variables like temperature, catalyst loading, and solvent ratio. For example, a 32^2 factorial design revealed that catalyst (Pd/C) concentration (5–10 mol%) and reaction time (12–24 hrs) are key factors in reductive amination yields .

Q. What computational tools predict the environmental persistence or toxicity of 4-pyrimidinamine derivatives?

  • Methodology : Use QSAR (Quantitative Structure-Activity Relationship) models (e.g., EPI Suite) to estimate biodegradability (e.g., half-life >60 days suggests low biodegradability) or ecotoxicity (e.g., LC50_{50} for Daphnia magna). Molecular docking can assess binding to biological targets (e.g., cytochrome P450 enzymes) .

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